(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine
Description
(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine is a secondary amine featuring a benzothiophene aromatic system linked via a methylene group to an amine nitrogen, which is further substituted with a 2-methylpropyl (isobutyl) group. Key characteristics include:
- Molecular Formula: C₁₃H₁₅NS (estimated).
- Molecular Weight: ~217.33 g/mol.
- The isobutyl group introduces steric bulk and lipophilicity, influencing solubility and reactivity.
Properties
IUPAC Name |
N-(1-benzothiophen-3-ylmethyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c1-10(2)7-14-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAXSPRYEYPRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine typically involves the reaction of benzothiophene derivatives with appropriate amine precursors. One common method includes the alkylation of benzothiophene with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Various electrophiles like alkyl halides or acyl chlorides; reactions are often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The benzothiophene ring may also contribute to its biological activity by interacting with hydrophobic regions of target proteins .
Comparison with Similar Compounds
Diisobutylamine (N,N-Bis(2-methylpropyl)amine)
Molecular Formula : C₈H₁₉N | MW : 129.24 g/mol
Key Differences :
- Structure : Fully aliphatic, with two isobutyl groups attached to the nitrogen.
- Physical Properties :
- Vapor Pressure : 10 mmHg at 30°C.
- Flash Point : 29°C.
- Water Solubility : Slightly soluble.
- Higher volatility (lower molecular weight) and lower hydrophobicity than the target compound.
Methyl(2-methylpropyl)amine
Molecular Formula : C₅H₁₃N | MW : 87.16 g/mol
Key Differences :
- Structure : A simpler secondary amine with methyl and isobutyl substituents.
- Physical Properties: No vapor pressure or solubility data provided, but its low molecular weight suggests higher volatility than the target compound.
- Comparison :
- Reduced steric hindrance compared to the benzothiophene-containing analog.
- Likely more reactive due to the absence of an electron-rich aromatic system.
(1-Benzofuran-2-ylmethyl)[3-(dimethylamino)propyl]amine
Molecular Formula : C₁₄H₂₀N₂O | MW : 232.32 g/mol
Key Differences :
- Structure: Benzofuran (oxygen heterocycle) replaces benzothiophene; the amine substituent is a dimethylaminopropyl group.
- Basicity: The dimethylamino group introduces a tertiary amine, increasing basicity compared to the target compound’s secondary amine. Solubility: The dimethylaminopropyl group may enhance water solubility relative to the isobutyl group.
Data Table: Comparative Properties
Research Findings and Implications
- Electronic Effects : The sulfur atom in benzothiophene may enhance electron-withdrawing properties compared to benzofuran’s oxygen, influencing reactivity in substitution or binding interactions .
- Stability : Alkylamines like diisobutylamine show moderate stability under storage, but the benzothiophene system’s stability remains unstudied .
Biological Activity
(1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine, identified by its CAS number 1248644-67-8, is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a benzothiophene moiety linked to a propylamine group. The synthesis typically involves multi-step organic reactions, including C–N coupling techniques that are commonly employed to construct amine derivatives from aryl halides.
Synthetic Route Overview
- Starting Materials : Benzothiophene derivatives and appropriate alkyl amines.
- Reagents : Palladium catalysts are often used for cross-coupling reactions.
- Conditions : Reactions are generally performed under inert atmospheres (e.g., nitrogen) to prevent oxidation.
Biological Activity
The biological activity of (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine has been investigated primarily in the context of its potential as an enzyme inhibitor and its effects on various biological systems.
The compound interacts with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions. Such interactions can lead to various pharmacological effects, including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Related benzothiophene derivatives have been studied for their neuroprotective properties.
Research Findings
Several studies have reported on the biological efficacy of benzothiophene derivatives, including:
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of benzothiophene derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited low micromolar GI50 values against breast cancer cells (MDA-MB-468), suggesting significant antitumor potential.
| Compound | Cell Line Tested | GI50 (µM) | Notes |
|---|---|---|---|
| Compound A | MDA-MB-468 | <1 | Strong inhibition observed |
| Compound B | HT29 | 5 | Moderate inhibition |
Comparative Analysis with Similar Compounds
A comparative analysis with other benzothiophene derivatives highlights the unique structural features that may influence biological activity.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (1-Benzothiophen-3-ylmethyl)(2-methylpropyl)amine | Benzothiophene + Propylamine | Potential enzyme inhibitor |
| Benzothiophene derivative X | Alkyl substitution variations | Antitumor activity noted |
| Benzothiophene derivative Y | Different linkage | Neuroprotective properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
